Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate
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Overview
Description
Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate is an organic compound that belongs to the class of sulfonyl benzoates. This compound is characterized by the presence of a benzoate group substituted with a sulfonyl group and a 2,2-dimethylpropoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,2-dimethylpropyl sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfonyl derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of sulfonyl groups on biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate involves its interaction with molecular targets through its sulfonyl and benzoate groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoate group can participate in aromatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfobenzoate
- Methyl 3-(2,2-dimethylpropoxy)benzoate
- Methyl 3-(methanesulfonyl)benzoate
Uniqueness
Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate is unique due to the presence of both the sulfonyl and 2,2-dimethylpropoxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-(2,2-dimethylpropoxysulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-13(2,3)9-18-19(15,16)11-7-5-6-10(8-11)12(14)17-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZZXEQRNKVYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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